Daphnodorin B
Overview
Description
Daphnodorin B is a flavonoid that can be isolated from the roots of Daphne genkwa . It has a molecular formula of C30H22O10 . The average mass is 542.490 Da and the monoisotopic mass is 542.121277 Da .
Synthesis Analysis
The synthesis of Daphnodorin B involves a multi-step reaction with 15 steps . The process includes various reactions with different reagents and conditions, such as N-ethyl-N,N-diisopropylamine in dichloromethane at 0 °C under an inert atmosphere, potassium carbonate in acetone at 80 °C, and hydrogen chloride in water/methanol at 30 °C .Molecular Structure Analysis
The molecular structure of Daphnodorin B includes 2 defined stereocentres . It contains multiple hydroxyphenyl groups and a furochromenyl group .Scientific Research Applications
Antitumor Activity : Daphnodorin B exhibits notable antitumor properties. It has been shown to protect against the reduction of lymphoid organs and peripheral lymphocytes, inhibit tumor growth and metastasis, and increase lymphocyte proliferation in mice with Lewis lung carcinoma (Zheng et al., 2007). A related study confirmed that total flavonoids of Daphne genkwa root, with Daphnodorin B as a predominant constituent, significantly inhibit tumor growth and metastasis in mice (Zheng et al., 2007).
Inhibition of Angiotensin II Formation : Daphnodorin B partially inhibited human chymase-dependent angiotensin II formation, which is significant for cardiovascular health (Takai et al., 1999).
Impact on Platelet Enzymatic Pathways : Daphnodorin B did not influence the activities of 12-lipoxygenase and cyclooxygenase in rabbit platelets, suggesting a selective effect on certain enzymatic pathways (Sakuma et al., 1998).
Anti-HIV-1 Activity : Daphnodorin B showed inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1) in MT-4 cells, indicating its potential in HIV-1 treatment strategies (Yusa et al., 1994).
α-Glucosidase Inhibitory Activity : Daphnodorin B exhibited potent in vitro α-glucosidase inhibitory activity, which is relevant for diabetes treatment (Zhou et al., 2010).
Inhibitory Mechanism for Human Chymase : A study investigated the inhibitory mechanisms of daphnodorins for human chymase, providing insights into the molecular interactions and potential therapeutic applications (Sakaguchi et al., 2001).
properties
IUPAC Name |
[(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-23-25(30(18)40-28)26(29(39-23)14-3-7-16(32)8-4-14)27(38)24-20(35)9-17(33)10-21(24)36/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNFGJOTOPTIDE-RBISFHTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241941 | |
Record name | Daphnodorin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnodorin B | |
CAS RN |
95733-02-1 | |
Record name | Daphnodorin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095733021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daphnodorin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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